Tert-butyl 3,5-dichloro-2-fluorobenzoate
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Overview
Description
Tert-butyl 3,5-dichloro-2-fluorobenzoate is an organic compound with the molecular formula C11H11Cl2FO2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms, and the carboxyl group is esterified with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3,5-dichloro-2-fluorobenzoate typically involves the esterification of 3,5-dichloro-2-fluorobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3,5-dichloro-2-fluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Hydrolysis: The ester group can be hydrolyzed to yield 3,5-dichloro-2-fluorobenzoic acid and tert-butyl alcohol.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under mild conditions.
Hydrolysis: Acidic or basic conditions can be employed, with reagents like hydrochloric acid or sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Products vary based on the substituent introduced.
Hydrolysis: 3,5-dichloro-2-fluorobenzoic acid and tert-butyl alcohol.
Reduction: Various reduced derivatives of the original compound.
Scientific Research Applications
Tert-butyl 3,5-dichloro-2-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 3,5-dichloro-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-2-fluorobenzoic acid: The parent acid of the ester.
Tert-butyl 3,5-dichloro-4-fluorobenzoate: A similar ester with a different fluorine substitution pattern.
Tert-butyl 3,5-dichloro-2-methylbenzoate: A similar ester with a methyl group instead of fluorine.
Uniqueness
Tert-butyl 3,5-dichloro-2-fluorobenzoate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
Molecular Formula |
C11H11Cl2FO2 |
---|---|
Molecular Weight |
265.10 g/mol |
IUPAC Name |
tert-butyl 3,5-dichloro-2-fluorobenzoate |
InChI |
InChI=1S/C11H11Cl2FO2/c1-11(2,3)16-10(15)7-4-6(12)5-8(13)9(7)14/h4-5H,1-3H3 |
InChI Key |
HFVIDTBETIELSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=CC(=C1)Cl)Cl)F |
Origin of Product |
United States |
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